4-Cyano-3,5-difluorobenzoic acid

描述

Contextualization within Fluorinated Aromatic Carboxylic Acids

4-Cyano-3,5-difluorobenzoic acid is a member of the fluorinated aromatic carboxylic acids, a class of organic compounds that has garnered significant attention in various scientific fields. The introduction of fluorine atoms into organic molecules is a critical strategy in the development of pharmaceuticals, agrochemicals, and functional materials. hokudai.ac.jp Fluorine's high electronegativity and unique properties can dramatically alter the physicochemical characteristics of a molecule, often enhancing its lipophilicity, metabolic stability, and binding affinity. researchgate.net

Fluorinated aromatic carboxylic acids, specifically, are valuable as versatile building blocks. hokudai.ac.jp They combine the reactivity of a carboxylic acid group, which can be readily transformed into other functional groups like esters or amides, with the unique electronic effects and stability conferred by fluorine atoms on the aromatic ring. researchgate.netrsc.org These compounds are crucial intermediates in the synthesis of complex molecules, and research continues to focus on developing new and efficient methods for their preparation. hokudai.ac.jp For instance, organic electrolysis has been explored as a method to synthesize various fluorine-containing aromatic carboxylic acids from readily available materials. hokudai.ac.jp The popularity of fluorinated benzoic acids also extends to applications such as chemical tracers in oilfield and geothermal applications due to their stability and low detection limits. wiley.com

Significance in Contemporary Organic Synthesis and Materials Science

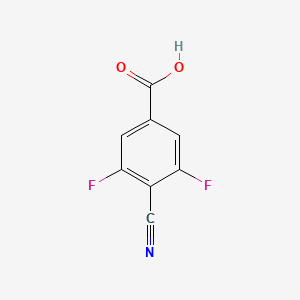

The specific structure of this compound—featuring a carboxylic acid, a nitrile (cyano) group, and two fluorine atoms symmetrically positioned on the benzene (B151609) ring—makes it a particularly valuable intermediate in organic synthesis. The three distinct functional groups offer multiple sites for chemical modification, allowing for the construction of complex molecular architectures.

In organic synthesis, it serves as a precursor for a variety of more complex molecules. For example, the cyano group can be hydrolyzed or reduced, while the carboxylic acid can undergo esterification or amidation. The fluorine atoms influence the reactivity of the aromatic ring and can play a key role in the biological activity or material properties of the final product. Its utility is demonstrated in synthetic pathways leading to other important chemical intermediates, such as 4-amino-3,5-difluorobenzoic acid. nih.goviucr.org

In materials science, fluorinated compounds are integral to the design of high-performance materials. hokudai.ac.jp While specific applications for this compound are still an emerging area of research, its structural motifs are found in molecules designed for advanced applications. Fluorinated carboxylic acids, in general, are explored as building blocks for self-assembled monolayers and other organized molecular structures. rsc.org The presence of both hydrogen bond donating (carboxylic acid) and accepting (cyano, fluorine) groups within one molecule provides potential for creating materials with specific intermolecular interactions and properties.

Overview of Key Research Domains

Research involving this compound and related fluorinated aromatic compounds is concentrated in several key domains:

Pharmaceutical and Agrochemical Synthesis: The primary application of such building blocks is in the synthesis of new biologically active molecules. The difluoro-cyano-benzoic acid moiety can be incorporated into larger structures to create novel candidates for drugs and pesticides, leveraging the known benefits of fluorination. hokudai.ac.jp

Synthetic Methodology: A significant area of research focuses on developing efficient and selective synthetic routes to produce this compound and its derivatives. This includes exploring novel catalysts and reaction conditions to improve yields and reduce costs, making these valuable building blocks more accessible. hokudai.ac.jpgoogle.com

Materials Science: The compound is relevant to the development of functional organic materials. Research in this area investigates how molecules like this can be used to construct liquid crystals, polymers, or self-assembling systems where the unique electronic and steric properties imparted by the fluorine and cyano groups are advantageous. hokudai.ac.jprsc.org

Chemical and Physical Properties

This interactive table summarizes the key identifiers and properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 1427084-20-5 | chemscene.comsigmaaldrich.com |

| Molecular Formula | C₈H₃F₂NO₂ | chemscene.com |

| Molecular Weight | 183.11 g/mol | chemscene.comsigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Physical Form | Powder | sigmaaldrich.com |

| Purity | ≥95% | sigmaaldrich.com |

Synthetic Precursors and Related Compounds

The synthesis of complex molecules often involves a series of intermediates. This table lists compounds that are synthetically related to this compound, highlighting its position within broader chemical manufacturing processes.

| Compound Name | CAS Number | Relationship | Source(s) |

| 4-Amino-3,5-difluorobenzonitrile | Not specified | Precursor to a related acid | nih.goviucr.org |

| 4-Amino-3,5-difluorobenzoic acid | 500577-99-1 | Derivative via hydrolysis | nih.goviucr.orgbldpharm.com |

| 4-Bromo-2,6-difluoroaniline | Not specified | Precursor to a related nitrile | nih.goviucr.org |

| Cyanuric chloride | Not specified | Used in synthesis of triazine derivatives | nih.gov |

| 3,5-Difluorobenzoic acid | 455-40-3 | Structurally related compound | chemicalbook.com |

Synthetic Methodologies and Chemical Transformations of this compound

The synthesis and functionalization of this compound are of significant interest due to the compound's utility as a building block in medicinal chemistry and materials science. The strategic placement of fluorine atoms and the presence of two reactive functional groups, a nitrile and a carboxylic acid, allow for diverse chemical modifications. This article explores the key synthetic strategies and chemical transformations related to this compound.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-cyano-3,5-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F2NO2/c9-6-1-4(8(12)13)2-7(10)5(6)3-11/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKDONHOKXFXPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C#N)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427084-20-5 | |

| Record name | 4-cyano-3,5-difluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Cyano 3,5 Difluorobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR Analysis of Molecular Environments

In the ¹H NMR spectrum of 4-cyano-3,5-difluorobenzoic acid, a single resonance is anticipated for the two equivalent aromatic protons. These protons are situated in a highly electron-deficient environment due to the strong electron-withdrawing effects of the adjacent cyano, carboxylic acid, and fluorine substituents. This deshielding effect is expected to shift the proton signal significantly downfield. The signal would likely appear as a triplet due to coupling with the two equivalent fluorine atoms. Additionally, a broad singlet for the acidic proton of the carboxylic acid group is expected at a very downfield chemical shift, which is often exchangeable with deuterium.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic C-H | 7.8 - 8.2 | Triplet (t) |

| Carboxylic Acid O-H | 12.0 - 14.0 | Broad Singlet (br s) |

Carbon (¹³C) NMR Analysis of Carbon Framework Connectivity

The ¹³C NMR spectrum of this compound is predicted to exhibit several distinct signals corresponding to the different carbon environments within the molecule. The carbon atom of the carboxylic acid group is expected to have the most downfield chemical shift. The carbon atoms attached to the fluorine atoms will show a large one-bond carbon-fluorine coupling constant (¹JCF). The carbon atom of the cyano group will also have a characteristic chemical shift. The remaining aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the surrounding substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | 165 - 170 |

| Aromatic C-F | 160 - 165 (d, ¹JCF ≈ 250 Hz) |

| Aromatic C-CN | 115 - 120 |

| Aromatic C-COOH | 130 - 135 |

| Aromatic C-H | 118 - 125 |

| Cyano (C≡N) | 110 - 115 |

Fluorine (¹⁹F) NMR Analysis for Fluorine Atom Characterization

The ¹⁹F NMR spectrum is expected to show a single resonance for the two equivalent fluorine atoms. This signal's chemical shift will be influenced by the electronic environment of the aromatic ring. It is anticipated to appear as a doublet due to coupling with the adjacent aromatic protons.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule.

The IR spectrum of this compound is predicted to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C≡N stretch of the nitrile group, and the C-F stretches. The Raman spectrum will also exhibit a strong band for the symmetric C≡N stretch.

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Weak |

| C-H (Aromatic) | 3100 - 3000 | Strong |

| C≡N (Nitrile) | 2240 - 2220 | Strong, sharp |

| C=O (Carboxylic Acid) | 1720 - 1680 | Medium |

| C=C (Aromatic) | 1600 - 1450 | Strong |

| C-F (Aryl Fluoride) | 1300 - 1100 | Medium |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. For this compound (molar mass: 183.11 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺ or [M-H]⁻). High-resolution mass spectrometry would provide the exact mass, confirming the molecular formula C₈H₃F₂NO₂. Fragmentation patterns would likely involve the loss of the carboxylic acid group and the cyano group.

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 184.02046 |

| [M+Na]⁺ | 206.00240 |

| [M-H]⁻ | 182.00590 |

Electronic Absorption Spectroscopy (UV-Vis DRS) for Chromophore Analysis

UV-Vis diffuse reflectance spectroscopy (DRS) provides information about the electronic transitions within a molecule. The aromatic ring system in this compound, substituted with electron-withdrawing groups, constitutes the primary chromophore. The UV-Vis spectrum is expected to show absorption bands in the ultraviolet region, corresponding to π → π* transitions of the benzene (B151609) ring. The presence of the cyano and carboxylic acid groups may cause a slight red shift (bathochromic shift) of these absorption maxima compared to unsubstituted benzene.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λmax (nm) |

| π → π* (Primary) | 200 - 220 |

| π → π* (Secondary) | 240 - 280 |

Other Specialized Spectroscopic Techniques

Beyond the foundational spectroscopic techniques of NMR and IR, a deeper understanding of the structural and electronic properties of this compound can be achieved through a variety of other specialized spectroscopic methods. These techniques provide complementary information, offering insights into the molecule's vibrational modes, crystal packing, and fragmentation behavior. This section explores the application of Raman spectroscopy, X-ray crystallography, and mass spectrometry in the detailed characterization of this compound.

Raman Spectroscopy

Raman spectroscopy serves as a powerful tool for investigating the vibrational modes of this compound, offering a complementary perspective to infrared spectroscopy. While direct experimental Raman spectra for this compound are not widely published, a comprehensive analysis can be inferred from studies on structurally related compounds, such as 4-cyanobenzoic acid. rasayanjournal.co.inresearchgate.net

For 4-cyanobenzoic acid, the characteristic stretching mode of the nitrile group (C≡N) is observed as an intense band in the Raman spectrum at approximately 2239 cm⁻¹. rasayanjournal.co.in It is anticipated that the C≡N stretch for this compound would also appear in this region, potentially with a slight shift due to the electronic influence of the fluorine substituents. The aromatic C-H stretching vibrations are typically observed in the region of 3000-3120 cm⁻¹. rasayanjournal.co.in

Key vibrational modes for the carboxylic acid group can also be identified. The C-O stretching vibration is expected to produce a band around 1323 cm⁻¹, while CO₂ deformation and wagging vibrations are assigned to bands observed at approximately 769 cm⁻¹ and in the range of 605-715 cm⁻¹, respectively. rasayanjournal.co.in The ring breathing mode, a collective vibration of the benzene ring, is another characteristic feature in the Raman spectrum.

Table 1: Predicted Key Raman Shifts for this compound Based on Analogue Data

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Reference Compound |

|---|---|---|---|

| Nitrile (-C≡N) | Stretching | ~2240 | 4-Cyanobenzoic acid rasayanjournal.co.in |

| Aromatic C-H | Stretching | 3000 - 3120 | 4-Cyanobenzoic acid rasayanjournal.co.in |

| Carboxylic Acid (C-O) | Stretching | ~1323 | 4-Cyanobenzoic acid rasayanjournal.co.in |

| Carboxylic Acid (CO₂) | Deformation | ~769 | 4-Cyanobenzoic acid rasayanjournal.co.in |

X-ray Crystallography

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, valuable insights can be drawn from the crystal structure of 3,5-difluorobenzoic acid. researchgate.net

In the crystal lattice of 3,5-difluorobenzoic acid, the molecules form dimers through hydrogen bonding between their carboxylic acid groups. researchgate.net This is a common motif for carboxylic acids. The crystal structure is further stabilized by weak stacking interactions between the aromatic rings. researchgate.net It is highly probable that this compound would exhibit a similar dimeric hydrogen-bonding pattern in its crystalline form.

Table 2: Expected Crystallographic Parameters for this compound Based on Analogue Data

| Parameter | Expected Feature | Reference Compound |

|---|---|---|

| Crystal System | Likely Monoclinic | 3,5-Difluorobenzoic acid researchgate.net |

| Primary Intermolecular Interaction | Carboxylic acid dimer formation via hydrogen bonding | 3,5-Difluorobenzoic acid researchgate.net |

| Secondary Intermolecular Interactions | π-π stacking, potential C-H···N and C-H···F interactions | General principles and 3,5-Difluorobenzoic acid researchgate.net |

Mass Spectrometry

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elucidation of its structure. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its exact mass.

For this compound, key fragmentation peaks would be expected corresponding to:

[M]⁺• : The molecular ion peak.

[M - OH]⁺ : Loss of a hydroxyl radical.

[M - COOH]⁺ : Loss of the carboxylic acid group, resulting in a difluorobenzonitrile cation.

[M - CO]⁺• : Loss of carbon monoxide.

The presence of the fluorine atoms and the cyano group would also influence the fragmentation, potentially leading to characteristic losses of HF or HCN. High-resolution mass spectrometry would be instrumental in confirming the elemental composition of the parent ion and its fragments.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Description |

|---|---|

| [M]⁺• | Molecular Ion |

| [M - OH]⁺ | Loss of hydroxyl radical |

| [M - COOH]⁺ | Loss of carboxylic acid group |

| [M - CO]⁺• | Loss of carbon monoxide |

Crystallography and Solid State Structural Analysis of 4 Cyano 3,5 Difluorobenzoic Acid and Its Derivatives

Polymorphism and Crystal Engineering Principles Applied to Fluorinated Benzoic Acids

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in the study of molecular crystals, including fluorinated benzoic acids. rsc.org Different polymorphs of the same compound can exhibit distinct physicochemical properties. The study of polymorphism in fluorinated benzoic acids often involves the application of crystal engineering principles, which aim to design and control the assembly of molecules in the solid state.

The introduction of fluorine atoms into the benzoic acid scaffold can significantly influence the intermolecular interactions that govern crystal packing. researchgate.netacs.org These interactions include hydrogen bonding, halogen bonding, and π–π stacking. For instance, the substitution of hydrogen with fluorine can alter the electronic properties of the aromatic ring and introduce the possibility of C–H···F and F···F interactions, which can compete with or supplement the conventional carboxylic acid dimer formation. researchgate.net

Research into the crystal landscape of benzoic acid has shown that experimental crystal structures of mono- and polyfluorinated benzoic acids can correspond to higher-energy computed crystal structures of benzoic acid itself. researchgate.net This suggests that fluorination provides a pathway to access and experimentally realize crystal structures that might be thermodynamically less favorable for the parent benzoic acid. researchgate.net The gradation from solid solutions to cocrystals in combinations of benzoic acid with its poly-fluoro substituents further illustrates the steering effect of fluorine atoms on crystal formation. acs.org

Conformational polymorphism, where different crystal structures arise from different molecular conformers, is also a relevant phenomenon. nih.gov For flexible molecules, the energetic barrier between different conformations can be low, allowing for the existence of multiple polymorphs. In the context of fluorinated benzoic acids, the orientation of the carboxylic acid group relative to the fluorinated ring can be a source of conformational diversity. researchgate.net

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Bulk Structure Analysis

Powder X-ray Diffraction (PXRD) is an indispensable, non-destructive analytical technique for the characterization of crystalline solids. It is particularly valuable for identifying different polymorphic forms of a compound, as each crystalline phase produces a unique diffraction pattern. google.com The pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a fingerprint for a specific crystalline structure.

In the context of 4-Cyano-3,5-difluorobenzoic acid and its derivatives, PXRD would be employed to:

Identify Crystalline Phases: By comparing the experimental PXRD pattern of a sample to reference patterns from known polymorphs, one can determine the crystalline form present.

Assess Purity: The presence of peaks corresponding to other crystalline phases or amorphous content can indicate an impure sample.

Analyze Bulk Structure: While single-crystal X-ray diffraction provides the most detailed structural information, PXRD is crucial for analyzing the bulk material, ensuring that the structure determined from a single crystal is representative of the entire batch. scienceopen.com

Monitor Phase Transformations: PXRD can be used to study changes in the crystalline form as a function of temperature, pressure, or humidity, which is critical for understanding the stability of different polymorphs.

The Rietveld refinement method can be applied to PXRD data to refine the crystal structure of a known material or even solve the structure of a new material if single crystals are not available. scienceopen.com Standard databases, such as those maintained by the National Bureau of Standards (now NIST), provide reference powder diffraction patterns for a vast number of substances, which are essential for phase identification. govinfo.govnist.gov

Microscopic Characterization of Crystal Morphology (e.g., Scanning Electron Microscopy)

Microscopic techniques are vital for characterizing the external morphology of crystals, including their size, shape, and surface features. Scanning Electron Microscopy (SEM) is a powerful tool for this purpose, providing high-resolution images of the crystal surface.

For this compound crystals, SEM analysis would reveal:

Crystal Habit: The characteristic external shape of the crystals (e.g., needles, plates, prisms), which is a reflection of the internal crystal structure and can be influenced by crystallization conditions.

Crystal Size Distribution: SEM can be used to determine the range and average size of crystals in a sample, which can impact properties such as flowability and dissolution rate.

Surface Topography: The technique can visualize surface features such as steps, defects, and intergrowth of crystals.

In a related context, Transmission Electron Microscopy (TEM) has been used to characterize the micellization of oligomers derived from 4-amino-3,5-difluorobenzoic acid. rsc.org For this, samples were dissolved and spread on a grid, followed by staining to enhance contrast, allowing for the visualization of the resulting nanostructures. rsc.org While this application focuses on aggregates in solution rather than solid crystals, it demonstrates the utility of electron microscopy in studying materials derived from fluorinated benzoic acids.

The combination of PXRD and microscopic techniques provides a comprehensive understanding of the solid-state properties of a crystalline material, from its internal atomic arrangement to its external morphology.

Theoretical and Computational Studies of 4 Cyano 3,5 Difluorobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the fundamental properties of 4-cyano-3,5-difluorobenzoic acid. These calculations offer deep insights into the molecule's electronic structure, conformational preferences, and spectroscopic signatures.

The electronic structure of this compound is significantly influenced by the interplay of its functional groups: the electron-withdrawing cyano (-CN) and fluoro (-F) groups, and the carboxyl (-COOH) group, which can act as both a hydrogen bond donor and acceptor. DFT calculations, often employing the B3LYP functional with a suitable basis set such as 6-311++G(d,p), are used to model these electronic effects. banglajol.info

The distribution of electron density and the resulting atomic charges are key to understanding the molecule's reactivity and intermolecular interactions. The fluorine and nitrogen atoms, being highly electronegative, exhibit negative partial charges, while the hydrogen of the carboxyl group is electropositive. This charge separation creates a significant molecular dipole moment.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₃F₂NO₂ |

| Molecular Weight | 183.11 g/mol |

| Topological Polar Surface Area | 61.09 Ų |

| LogP | 1.53468 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 1 |

This data is based on computational predictions. chemscene.com

The conformational landscape of this compound is primarily defined by the rotation of the carboxyl group relative to the benzene (B151609) ring. Conformational analysis, performed by systematically rotating the dihedral angle between the carboxyl group and the ring, helps identify the most stable conformers. mdpi.com

Due to the steric hindrance and electronic repulsion from the ortho-fluorine atoms, the planar conformation, where the carboxyl group is coplanar with the benzene ring, is often not the global energy minimum. mdpi.com Instead, a non-planar conformation, with a noticeable dihedral angle, is typically more stable. mdpi.comresearchgate.netresearchgate.net The energy barrier to rotation between different conformers can also be calculated, providing insight into the molecule's flexibility at different temperatures.

Quantum chemical calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation.

NMR Chemical Shifts: The theoretical prediction of 1H, 13C, and 19F NMR chemical shifts is achieved using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. The calculated shifts are highly sensitive to the electronic environment of each nucleus. For instance, the chemical shift of the acidic proton is significantly influenced by hydrogen bonding, while the shifts of the aromatic carbons are affected by the electron-withdrawing nature of the cyano and fluoro substituents. arkat-usa.org

Vibrational Frequencies: The theoretical vibrational spectrum (infrared and Raman) can be calculated by computing the second derivatives of the energy with respect to the atomic coordinates. rasayanjournal.co.in These calculations predict the frequencies of characteristic vibrational modes, such as the C≡N stretch of the cyano group, the C=O and O-H stretches of the carboxyl group, and the C-F stretches. rasayanjournal.co.in A comparison of calculated and experimental spectra can aid in the assignment of observed vibrational bands. rasayanjournal.co.in

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are employed to study the behavior of a larger ensemble of molecules over time, offering a dynamic perspective on intermolecular interactions.

In the solid state and in solution, this compound molecules can form strong intermolecular hydrogen bonds, primarily through the carboxyl group. nih.govresearchgate.net MD simulations can model the formation, breaking, and lifetime of these hydrogen bonds. These simulations reveal how the molecules arrange themselves in the condensed phase, often forming dimers or larger aggregates. researchgate.net The presence of the fluorine atoms can also lead to weaker C-H···F hydrogen bonds, which further influence the crystal packing. nih.gov

Structure-Property Relationship Modeling and Prediction of Reactivity

The computational data obtained can be used to establish structure-property relationships and predict the reactivity of this compound.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), such as chemical hardness, softness, and electrophilicity index, can be calculated to quantify the molecule's reactivity. banglajol.info The analysis of local reactivity through Fukui functions can pinpoint the specific atomic sites most susceptible to nucleophilic or electrophilic attack. banglajol.info

Furthermore, the calculated electronic properties, such as the MEP and atomic charges, can be correlated with macroscopic properties like the acidity constant (pKa). nih.govpsu.edu For substituted benzoic acids, computational models have successfully predicted pKa values based on these electronic parameters. nih.govpsu.edu

Applications and Advanced Research Frontiers of 4 Cyano 3,5 Difluorobenzoic Acid

Role as a Versatile Synthetic Intermediate in Organic Synthesis

4-Cyano-3,5-difluorobenzoic acid is recognized commercially as a building block for organic synthesis. Its structure, featuring a carboxylic acid group, a nitrile group, and fluorine substituents on the aromatic ring, makes it a potentially valuable intermediate. These functional groups offer multiple reactive sites for creating diverse and complex molecules.

Precursor for Advanced Fluorinated Aromatics and Heterocyclic Systems

While the compound is classified as a fluorinated building block, specific examples of advanced fluorinated aromatic or heterocyclic systems synthesized directly from this compound are not detailed in available research. The presence of fluorine atoms is known to impart unique properties to organic molecules, such as increased thermal stability, metabolic resistance, and altered electronic characteristics, making this a promising, yet underexplored, area of research for this particular precursor.

Building Block for Photoresponsive Azobenzene (B91143) Derivatives

There is no scientific literature available that documents the use of this compound as a building block for photoresponsive azobenzene derivatives. Research on azobenzenes is an active field, but studies detailing the incorporation of this specific cyano-difluoro-substituted benzoic acid are absent.

Catalytic Applications in Chemical Transformations

No documented catalytic applications of this compound have been found in the reviewed literature.

Influence of Substituents on Catalytic Activity (e.g., in Covalent Organic Frameworks (COF) Synthesis)

The use of this compound as a linker or monomer in the synthesis of Covalent Organic Frameworks (COFs) is not reported in the available scientific literature. Therefore, no data exists on the influence of its cyano and fluoro substituents on the catalytic activity of such potential frameworks.

Design of Acid Catalysts

Information on the design and application of this compound as an acid catalyst is not available. The electron-withdrawing nature of the cyano and fluorine groups would theoretically increase the acidity of the carboxylic acid, but its practical application as a catalyst has not been explored in published research.

Applications in Supramolecular Chemistry and Functional Materials Science

Specific applications of this compound in the fields of supramolecular chemistry and functional materials science are not described in the current body of scientific literature. While its structure suggests potential for forming liquid crystals or other self-assembling materials through hydrogen bonding and aromatic interactions, no such studies have been published.

Design of Self-Assembled Systems and Supramolecular Architectures

The molecular structure of this compound makes it an excellent candidate for the rational design of complex supramolecular assemblies. Its functional groups—a carboxylic acid, a nitrile (cyano group), and two fluorine atoms on a phenyl ring—provide a versatile toolkit for directing non-covalent interactions. The carboxylic acid group is a classic and robust hydrogen-bond donor and acceptor, capable of forming strong, directional hydrogen bonds. This often leads to the formation of predictable synthons, such as the common carboxylic acid dimer.

Engineering of Organic Crystals with Tunable Mechanical Properties (e.g., Superelasticity, Shape Recovery)

Research into the mechanical properties of organic crystals has revealed that specific molecular structures can lead to remarkable behaviors, such as superelasticity and shape recovery. While direct studies on this compound are not widely reported, research on the closely related 3,5-difluorobenzoic acid provides significant insights. Single crystals of 3,5-difluorobenzoic acid have been found to exhibit unexpected superelasticity. researchgate.net This phenomenon, where a crystal can recover its original shape after significant deformation, is attributed to molecular distortion at the interface of mechanically induced twins. researchgate.net

This finding suggests a new mechanism for elasticity in molecular materials, moving beyond the conventional understanding that relies on strain at the interface as the driving force for shape recovery. The specific arrangement of the difluorobenzoic acid molecules within the crystal lattice facilitates this twinning and subsequent recovery.

The introduction of a cyano group at the 4-position, as in this compound, would be expected to significantly modify these properties. The cyano group would introduce strong dipole moments and additional intermolecular interaction sites (e.g., N⋯H or N⋯halogen contacts), which could either enhance or inhibit the twinning mechanism observed in its non-cyanated counterpart. By systematically modifying the functional groups on the benzoic acid scaffold, researchers can fine-tune the intermolecular forces, potentially leading to the rational design of new organic crystals with tailored mechanical responses, from enhanced elasticity to specific shape-memory effects.

Development of Porous Materials and Adsorbents

This compound is a promising building block for the creation of porous materials and adsorbents, primarily through its use as an organic linker in the synthesis of metal-organic frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters connected by organic ligands, known for their exceptionally high surface areas and tunable pore sizes. sigmaaldrich.com

The key features of this compound for this application are:

Carboxylate Group: This group readily coordinates with metal ions to form the nodes of the framework.

Rigid Phenyl Ring: The aromatic ring provides a rigid and well-defined spacer, which is crucial for creating permanent porosity.

Fluorine Atoms: The presence of fluorine atoms can impart unique properties to the resulting MOF. Fluorinated frameworks often exhibit increased hydrophobicity (water-repellency), which is advantageous for applications like separating hydrocarbons or capturing CO₂ from humid gas streams.

Cyano Group: The cyano functionality can serve two main purposes. It can remain as a functional group decorating the pores of the MOF, providing specific binding sites for selective adsorption of guest molecules. Alternatively, it can act as an additional coordination site for metal ions, potentially leading to more complex and robust framework topologies.

The tunability of this molecule allows for the design of specialized adsorbents. For instance, a MOF constructed with this linker could be engineered for the selective capture of specific gases or for the removal of organic pollutants from water, leveraging the combined effects of pore size and the chemical functionality of the fluorinated, cyano-decorated pore walls.

Incorporation into Coordination Polymers and Metal-Organic Frameworks

Metal-organic frameworks (MOFs), also known as coordination polymers, are at the forefront of materials science, and the choice of the organic linker is critical to their final structure and function. nih.gov this compound is an exemplary candidate for a multitopic organic linker. Its carboxylate end provides a strong, predictable coordination site to connect with metal centers, forming the primary structure of the framework. nih.gov

The strategic placement of the cyano and difluoro groups offers several advantages for designing advanced MOFs:

Functional Pores: The cyano groups can line the internal channels of the MOF, creating a specific chemical environment. This can be used to enhance the selective binding of molecules that can interact with the cyano group, such as those with acidic protons.

Hydrophobicity and Stability: Fluorinated linkers are known to enhance the chemical and thermal stability of MOFs. researchgate.net The fluorine atoms can also create a fluorous environment within the pores, making the framework hydrophobic. This is highly desirable for applications in catalysis or separations where the presence of water is detrimental.

Structural Diversity: The cyano group can potentially engage in secondary coordination to the metal centers or participate in strong dipole-dipole interactions, influencing the assembly of the framework and leading to novel network topologies that are not accessible with simpler linkers.

By combining this compound with different metal ions, researchers can create a wide array of MOFs with tailored properties for applications in gas storage, chemical separations, and heterogeneous catalysis. sigmaaldrich.com

Strategic Use in Bioorganic Chemistry Research (Excluding Clinical Data)

Development of Pharmacophore Scaffolds for Molecular Probes

In bioorganic chemistry and drug discovery, a pharmacophore is the essential three-dimensional arrangement of functional groups that enables a molecule to interact with a specific biological target. This compound serves as a valuable scaffold for building more complex molecules, such as molecular probes, designed to study these biological targets. Molecular probes are tools used to detect, visualize, or quantify the activity of enzymes, receptors, or other biomolecules.

The utility of this compound as a scaffold stems from its distinct features:

The Carboxylic Acid: Provides a key hydrogen bonding interaction site (as a donor or acceptor) and a convenient chemical handle for attaching the scaffold to other molecular fragments or reporter groups (like a fluorescent dye).

The Difluorinated Phenyl Ring: The two fluorine atoms are bioisosteres of hydrogen but have a profound impact on the molecule's properties. They increase metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 enzymes. Their strong electron-withdrawing nature alters the acidity of the carboxylic acid and the charge distribution of the ring, which can fine-tune binding interactions.

The Cyano Group: This group is a strong hydrogen bond acceptor and a dipole. It can be a critical interaction point with a biological target. In some cases, it can also act as a latent reactive group or a bioisostere for other functionalities like a carbonyl group or a halogen atom.

By using this compound as a core structure, chemists can systematically build libraries of compounds to probe biological systems, helping to map the binding pockets of proteins or to develop sensors for specific analytes without generating clinical drug candidates.

Intermediate in the Synthesis of Quinolone-3-carboxylic Acids

One of the most significant applications of this compound in synthetic chemistry is its role as a key intermediate in the preparation of quinolone-3-carboxylic acids. This class of compounds forms the core of many potent antibacterial agents, known as fluoroquinolones. nih.gov Since their discovery, they have become vital in treating a wide range of bacterial infections. nih.gov

The synthesis of these complex molecules often involves multi-step sequences where the specific arrangement of substituents on the starting materials dictates the properties of the final product. The general synthetic pathway involves building the quinolone's bicyclic ring system. For example, a common strategy is the Gould-Jacobs reaction or variations thereof, where an aniline (B41778) derivative reacts with a malonic ester derivative, followed by thermal cyclization and subsequent saponification.

In this context, derivatives of this compound can be transformed into the necessary aniline precursors. The fluorine atoms at the 3- and 5-positions are often incorporated into the final drug molecule, as fluorine substitution at specific positions of the quinolone core is known to dramatically enhance antibacterial potency and improve pharmacokinetic properties. nih.gov The cyano group can be a precursor to other essential functional groups or be part of a more complex substituent introduced during the synthesis. The use of this specific benzoic acid derivative allows for the precise installation of the desired fluorine and cyano/amino functionalities, which is crucial for the efficacy of the resulting quinolone antibiotics. nih.gov

Future Research Directions and Perspectives

Innovations in Green Chemistry and Sustainable Synthetic Pathways

The development of environmentally benign and efficient methods for the synthesis of 4-cyano-3,5-difluorobenzoic acid and its derivatives is a critical area for future research. Current synthetic routes often rely on traditional methods that may involve harsh reagents and generate significant waste. Future investigations should focus on pioneering greener alternatives.

One promising direction is the exploration of catalytic systems that can facilitate the synthesis under milder conditions with higher atom economy. This includes the development of novel catalysts for direct C-H functionalization, which could eliminate the need for pre-functionalized starting materials and reduce the number of synthetic steps. Furthermore, the use of alternative, sustainable solvents and energy sources, such as biocatalysis and flow chemistry, could significantly decrease the environmental footprint of its production. Research into enzymatic pathways for the synthesis of fluorinated aromatics, while challenging, could offer a highly selective and sustainable route. chemscene.com

Exploration of Novel Catalytic Functions and Applications

The inherent electronic properties of this compound suggest its potential as a ligand or a component in catalytic systems. The electron-withdrawing nature of the fluorine and cyano groups can modulate the electronic environment of a metal center in a catalyst, thereby influencing its activity and selectivity.

Future research could explore the design and synthesis of metal complexes incorporating this compound or its derivatives as ligands. These complexes could be screened for a wide range of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The unique steric and electronic profile of the ligand could lead to the discovery of catalysts with unprecedented reactivity or selectivity for challenging substrates. Additionally, the nitrile group offers a potential site for post-synthetic modification, allowing for the fine-tuning of the catalyst's properties.

Advanced Materials Design and Functionalization based on this compound

The rigid structure and functional groups of this compound make it an excellent building block for the construction of advanced materials with tailored properties. Its application in the design of metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and functional polymers is a particularly promising area of investigation.

In the realm of MOFs, the carboxylate group can coordinate with metal ions to form robust, porous structures. The fluorine and cyano functionalities within the pores could impart specific properties, such as selective gas sorption, sensing capabilities, or catalytic activity. Future work should focus on the synthesis and characterization of novel MOFs using this linker and exploring their performance in applications like carbon capture, chemical separations, and heterogeneous catalysis.

Furthermore, the incorporation of this compound into polymer backbones could lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. Research into the synthesis of such functional polymers and the investigation of their structure-property relationships will be crucial. A related compound, 4-Cyano-3,5-difluorophenol, has already shown promise in the development of electronic materials, suggesting a similar potential for the corresponding benzoic acid. chemimpex.com

Integration of Computational and Experimental Methodologies for Deeper Mechanistic Understanding

To accelerate the discovery and optimization of the applications of this compound, a synergistic approach combining computational modeling and experimental validation is essential. bohrium.comnih.govresearchgate.net Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. bohrium.comnih.govresearchgate.net

Future research should leverage computational tools to:

Predict reaction outcomes and guide the design of new synthetic pathways. By modeling reaction mechanisms and transition states, researchers can identify the most promising conditions for efficient and selective synthesis.

Elucidate the binding interactions in catalytic systems and material frameworks. Computational studies can help to understand how this compound interacts with metal centers or other molecules, providing a rational basis for the design of improved catalysts and materials.

Interpret experimental data and provide a deeper understanding of observed properties. The correlation of calculated properties, such as vibrational frequencies or NMR chemical shifts, with experimental spectra can confirm structural assignments and provide a more complete picture of the molecule's behavior.

By integrating these computational approaches with rigorous experimental work, researchers can significantly enhance the pace of innovation and unlock the full scientific and technological potential of this compound.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-cyano-3,5-difluorobenzoic acid, and how can reaction conditions be optimized for high purity?

- Answer : The synthesis typically involves halogenation and nitration steps on a benzoic acid precursor. For example, bromination of 3,5-difluorobenzoic acid followed by cyano-group introduction via nucleophilic substitution. Optimization includes controlling reaction temperature (e.g., 0–5°C for nitration) and using catalysts like Pd/C for hydrogenation. Purity can be enhanced via recrystallization in DMSO or ethanol .

Q. How can the structure of this compound be confirmed experimentally?

- Answer : Use a combination of:

- NMR spectroscopy : NMR to confirm fluorine positions and NMR for cyano-group verification.

- Mass spectrometry : High-resolution MS to validate molecular weight (theoretical: 197.1 g/mol).

- X-ray crystallography : For definitive spatial arrangement of substituents .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability in biological assays?

- Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Its pKa (~4.5) suggests ionization at physiological pH, affecting cellular uptake. Stability studies under varying pH (2–9) and temperatures (4–37°C) are critical for assay design .

Advanced Research Questions

Q. How does the electronic effect of the cyano and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Answer : The strong electron-withdrawing cyano and fluorine groups activate the benzene ring toward electrophilic substitution at the meta positions. In Suzuki-Miyaura couplings, the boronic acid partner must be electron-rich to balance reactivity. Computational studies (DFT) can predict regioselectivity and transition-state energetics .

Q. What strategies resolve contradictions in reported enzyme inhibition data for halogenated benzoic acid derivatives?

- Answer : Discrepancies may arise from assay conditions (e.g., buffer ionic strength, enzyme source). Standardize protocols using:

- IC normalization against a reference inhibitor.

- Molecular docking simulations to compare binding modes across derivatives.

- Structural analogs : Compare with 3,5-dichloro-4-hydroxybenzoic acid, which shows confirmed inhibition of bacterial enoyl-ACP reductase .

Q. How can computational modeling predict the metabolic pathways of this compound in mammalian systems?

- Answer : Use in silico tools like:

- ADMET Predictor™ : To estimate cytochrome P450 interactions.

- MetaSite : For identifying potential hydroxylation sites (e.g., para to the cyano group).

- Validate predictions with in vitro hepatocyte assays and LC-MS metabolite profiling .

Q. What experimental designs are recommended to assess the compound’s potential as a photoaffinity labeling probe?

- Answer : Incorporate a photoreactive group (e.g., diazirine) at the carboxyl position. Post-irradiation, use:

- SDS-PAGE with fluorescent tags to visualize protein binding.

- Click chemistry (e.g., azide-alkyne cycloaddition) for target identification via proteomics .

Methodological Considerations

Q. What chromatographic techniques are optimal for separating this compound from byproducts?

- Answer :

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA). Retention time ~8.2 min.

- TLC : Silica gel 60 F, mobile phase chloroform:methanol (9:1), R ≈ 0.4 .

Q. How to mitigate fluorinated byproduct formation during scale-up synthesis?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。